

An In-depth Technical Guide to **tert-Butyl (7-aminoheptyl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (7-aminoheptyl)carbamate*

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This technical guide provides a comprehensive overview of the chemical and physical properties of **tert-Butyl (7-aminoheptyl)carbamate**, a bifunctional linker molecule of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their research applications.

Quantitative Data Summary

The key quantitative data for **tert-Butyl (7-aminoheptyl)carbamate** are summarized in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₂₆ N ₂ O ₂	[1]
Molecular Weight	230.4 g/mol	[1]
Alternative Molecular Weight	230.35 g/mol	[2]
CAS Number	99733-18-3	[1][2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and application of specific molecules like **tert-Butyl (7-aminoheptyl)carbamate** are often proprietary to the developing institution or commercial supplier and are not typically published in exhaustive detail in publicly accessible literature. However, a generalized experimental workflow for the utilization of this compound as a linker in bioconjugation or Proteolysis Targeting Chimera (PROTAC) synthesis is outlined below.

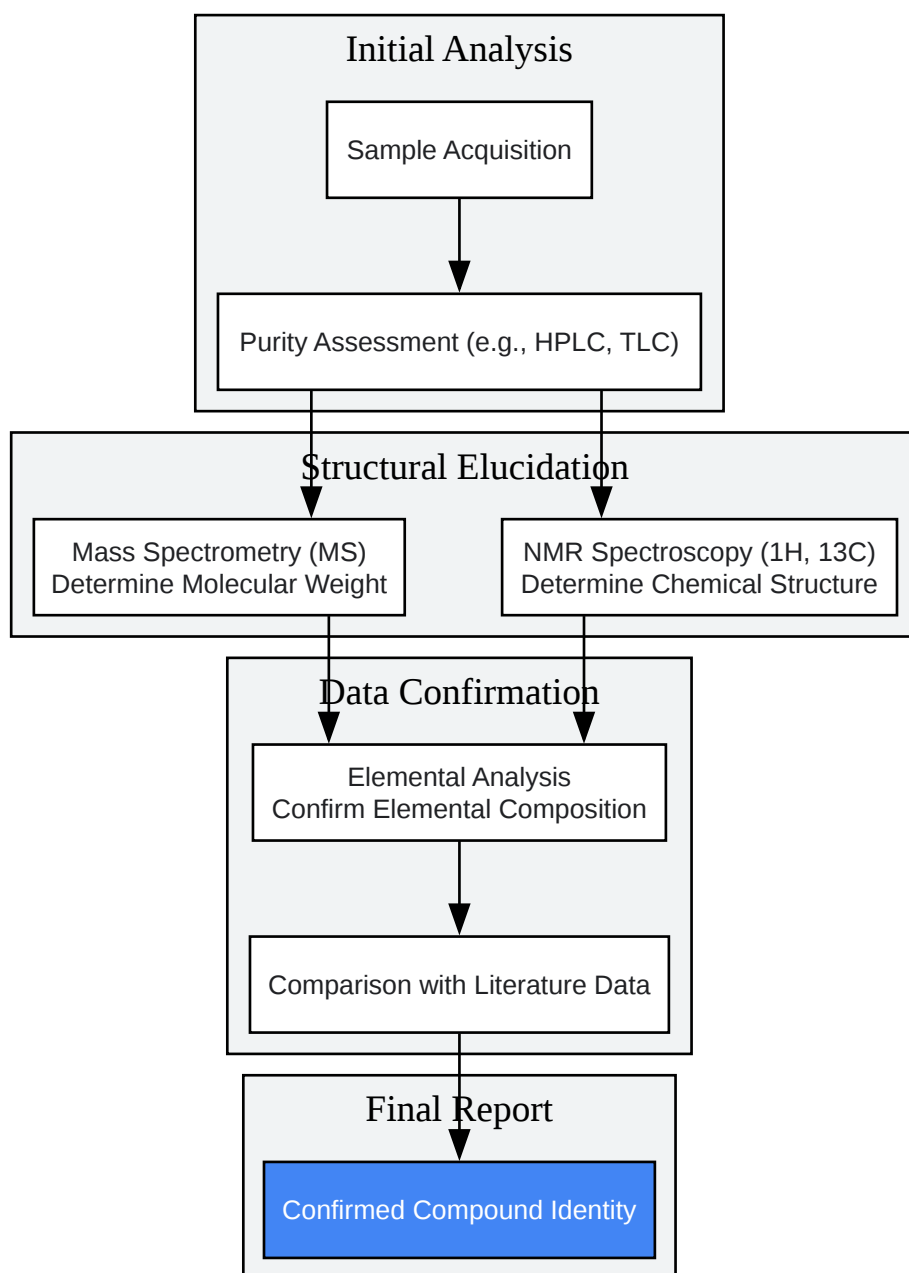
General Workflow for Utilization in PROTAC Synthesis:

- **Reaction Setup:** The synthesis is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. An appropriate anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), is chosen based on the solubility of the reactants.
- **Activation of Carboxylic Acid:** If the molecule to be conjugated to the amine group of the linker is a carboxylic acid, it must first be activated. Common activating agents include N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
- **Coupling Reaction:** The **tert-Butyl (7-aminoheptyl)carbamate** is added to the reaction mixture containing the activated molecule. The primary amine of the linker will nucleophilically attack the activated carboxyl group, forming a stable amide bond. The reaction is typically stirred at room temperature for several hours to overnight.
- **Boc Deprotection:** The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under mild acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is commonly used for this purpose. This deprotection step reveals a free amine, which is then available for conjugation to another molecule.
- **Second Coupling Reaction:** The newly deprotected amine is then reacted with a second molecule of interest, often an E3 ligase ligand, which has also been appropriately activated.
- **Purification:** The final PROTAC molecule is purified from the reaction mixture using techniques such as column chromatography (e.g., silica gel chromatography) or preparative high-performance liquid chromatography (HPLC).

- Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like **tert-Butyl (7-aminoheptyl)carbamate**.



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Workflow for Chemical Compound Characterization

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References

- 1. tert-Butyl (7-aminoheptyl)carbamate, 99733-18-3 | BroadPharm [broadpharm.com]
- 2. 99733-18-3|tert-Butyl (7-aminoheptyl)carbamate|BLD Pharm [bldpharm.com]
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